2,4-Difluorophenol

Catalog No.
S705321
CAS No.
367-27-1
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenol

CAS Number

367-27-1

Product Name

2,4-Difluorophenol

IUPAC Name

2,4-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H

InChI Key

NVWVWEWVLBKPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)O

The exact mass of the compound 2,4-Difluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorophenol (CAS 367-27-1) is a highly versatile fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Featuring a dual-fluorine substitution pattern, it offers a finely tuned pKa of approximately 8.72, making it more acidic than unsubstituted phenol while retaining strong nucleophilicity in its phenoxide form . Crucially for industrial procurement and scale-up, it exists as a liquid at standard room temperature (melting point ~22 °C), which significantly streamlines bulk handling and continuous flow processing compared to heavier, solid halogenated analogs .

Research Fit

Isomer Identity 2,4-Difluorophenyl motif for regioselective synthetic functionalization
Synthetic Role Fluorinated building block for pharma, agrochemical, and advanced material intermediates
Key Attribute Exclusive cis conformer supports unambiguous SAR and computational modeling

Substituting 2,4-difluorophenol with cheaper or more common halophenols compromises both processability and reaction efficiency. Replacing it with 2,4-dichlorophenol introduces a phase change liability; the dichloro analog is a solid at room temperature (melting point ~45 °C), requiring heated transfer lines and specialized solids-handling equipment that increase manufacturing complexity and capital expenditure. Furthermore, attempting to use 2,6-disubstituted halophenols to achieve similar electronic effects results in severe steric hindrance at the phenolic oxygen, drastically reducing yields during critical O-arylation or etherification steps with bulky electrophiles [1]. Monofluorophenols, conversely, lack sufficient electron-withdrawing capacity to lower the pKa for mild deprotonation, risking the degradation of base-sensitive intermediates during cross-coupling.

Substitution Risk

Attribute
2,4-DFP
Other Isomers
Regioselectivity
2-F directs ortho-metalation; 4-F modulates electronic environment
Different C-H bond accessibility may alter derivatization outcome and product distribution
Conformation
Exclusive cis conformer, validated by microwave spectroscopy
2-FP: cis/trans mixture; 3-FP: predominantly trans; conformational ambiguity may shift SAR interpretation
Fragment SAR
2-fluoro substituent reported as critical for antifungal fragment activity
Isomers lacking 2-fluoro substitution may show shifted fragment activity profile; SAR context may not transfer

Ambient Liquid State Processing Advantage

For large-scale manufacturing, the physical state of a precursor dictates the required infrastructure. 2,4-Difluorophenol features a melting point of approximately 22 °C, remaining a pumpable liquid under standard ambient conditions . In direct contrast, the widely used in-class comparator 2,4-dichlorophenol has a melting point of 45 °C, existing as a solid that necessitates heated lines or manual solid dosing . This thermal baseline allows 2,4-difluorophenol to be seamlessly integrated into continuous flow reactors and automated liquid-handling systems without the risk of line crystallization.

Evidence DimensionMelting Point / Physical State
Target Compound Data~22 °C (Liquid at RT)
Comparator Or Baseline2,4-Dichlorophenol: ~45 °C (Solid at RT)
Quantified Difference23 °C reduction in melting point, crossing the ambient liquid threshold.
ConditionsStandard atmospheric pressure, room temperature handling.

Eliminates the need for heated transfer lines and solid-dosing equipment, directly lowering capital expenditure and process complexity in bulk synthesis.

Thermochemical Stability
Direct comparison
ΔvapH 58.8 ± 0.9 kJ·mol⁻¹ — lowest among six difluorophenol isomers; 19.0 kJ·mol⁻¹ lower than 2,6-DFP
Distinct volatility profile relevant to purification and process design
Combustion calorimetry at T = 298.15 K

Steric Efficiency in Bulky Etherification

The specific 2,4-substitution pattern of 2,4-difluorophenol provides a distinct steric advantage over 2,6-disubstituted analogs during nucleophilic attack on bulky electrophiles. In the synthesis of complex phenoxyphthalic anhydrides, 2,4-difluorophenol achieved an 81.6% yield[1]. When compared to 2,6-dichlorophenol under identical coupling conditions, the yield plummeted to 27.0% due to the severe steric blockade at the ortho positions flanking the phenolic oxygen[1]. By leaving one ortho position open, 2,4-difluorophenol maintains high reactivity while still imparting the necessary di-halogenated electronic properties to the final molecule.

Evidence DimensionReaction Yield in Etherification
Target Compound Data81.6% yield
Comparator Or Baseline2,6-Dichlorophenol: 27.0% yield
Quantified Difference54.6% absolute increase in product yield (>3-fold relative increase).
ConditionsReaction with 4-fluorophthalic anhydride, potassium fluoride, sulfolane solvent, 190-195 °C.

Drastically improves step economy and reduces raw material waste in the synthesis of sterically demanding ether-linked APIs and specialty materials.

Fungal Biodegradation
Direct comparison
Complete conversion at 0.5 mM within 6 h; yields single difluorocatechol product vs. two catechols from 3,4-DFP
Predictable single-product profile supports biocatalytic transformation studies
Penicillium frequentans Bi 7/2 resting mycelia; 50–77% defluorination observed

Acidity–Nucleophilicity Balance for Mild Deprotonation

The dual fluorine atoms in 2,4-difluorophenol exert an electron-withdrawing inductive effect that lowers its pKa to approximately 8.72 . This makes it roughly an order of magnitude more acidic than unsubstituted phenol (pKa ~10.0). Consequently, 2,4-difluorophenol can be quantitatively deprotonated using milder bases (e.g., potassium carbonate) rather than requiring strong bases like sodium hydride. Unlike the 2,6-difluoro isomer, which is even more acidic but sterically hindered, the 2,4-difluorophenoxide anion retains excellent nucleophilicity, ensuring rapid reaction kinetics in cross-coupling workflows without degrading base-sensitive functional groups on the electrophile.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~8.72
Comparator Or BaselinePhenol: pKa ~10.0
Quantified Difference~1.28 pKa unit reduction (increased acidity).
ConditionsStandard aqueous thermodynamic prediction.

Allows procurement of milder, safer, and cheaper bulk bases for deprotonation, protecting sensitive intermediates from base-catalyzed degradation.

Gas-Phase Conformation
Spectroscopic validation
Exclusive cis conformer detected; well-defined OH⋯F H-bond distance and r0-structure characterized
Conformational homogeneity simplifies SAR modeling and docking studies
Microwave spectroscopy 18.0–37.0 GHz; ~30 mTorr
Antifungal Fragment SAR
Fragment SAR context
2-Fluoro-substituted triazoles and 2-anilinobenzimidazoles: reported lower MIC vs. fluconazole/itraconazole references; MIC 3.12 µg/mL against C. krusei
Supports antifungal fragment screening context
Fragment-level SAR; building-block activity not directly assessed
Regioexhaustive Functionalization
Class-level
Organometallic route to full set of difluorinated hydroxybenzoic acids; regioisomer outcome governed by 2,4-fluorine pattern
Supports diversity-oriented synthesis and fragment library construction
MOM/TIPS protection; ~83% yield benchmark for optimized transformations
pKa and Lipophilicity
Predicted values
pKa 8.72 ± 0.18; Consensus Log P ~2.15; XLogP3 2.06
Supports ADME property estimation for lead design
Computational estimates; experimental validation recommended

T3SS Antivirulence Agent Precursor

2,4-Difluorophenol is an optimal starting material for synthesizing phenoxyacetamide inhibitors targeting the Pseudomonas aeruginosa T3SS. Its specific electronic profile and steric accessibility allow for efficient coupling with ethyl 2-bromoalkanoates, providing high yields of the critical 2-(phenoxy)alkanoic acid intermediate without the steric penalties associated with 2,6-disubstituted halophenols [1].

Continuous Flow Synthesis of Fluorinated Agrochemicals

Due to its liquid state at room temperature (melting point ~22 °C), 2,4-difluorophenol is highly preferred over solid halophenols (like 2,4-dichlorophenol) in continuous flow manufacturing. It can be pumped directly into microreactors for O-alkylation or cross-coupling reactions, ensuring precise stoichiometric control and eliminating the risk of line blockages .

FtsZ Inhibitor Synthesis (PC190723)

The compound serves as the foundational building block for PC190723, a potent inhibitor of bacterial cell division. The 2,4-difluoro substitution pattern is critical for the molecule's binding affinity and metabolic stability, and the precursor's favorable pKa enables regioselective lithiation and subsequent acylation steps required to build the core pharmacophore [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal triazole synthesis
2-Fluoro substitution fragment activity context
Antifungal fragment SAR review; 2-fluoro positional requirement verification
Hydroxybenzoic acid building block preparation
Regioselective organometallic functionalization route
Regioisomer product identity confirmation; synthetic route reproducibility
Biocatalytic and environmental fate studies
Documented single-catechol fungal transformation profile
Product distribution verification; defluorination endpoint monitoring
Computational chemistry and molecular modeling
Single cis conformer characterized by microwave spectroscopy
Conformer-specific structural parameter validation; docking pose reproducibility

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.02302107 Da

Monoisotopic Mass

130.02302107 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (89.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

367-27-1

Wikipedia

2,4-Difluorophenol

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